molecular formula C13H8F2O2 B1593121 3',4'-Difluorobiphenyl-4-carboxylic acid CAS No. 505082-81-5

3',4'-Difluorobiphenyl-4-carboxylic acid

Cat. No. B1593121
M. Wt: 234.2 g/mol
InChI Key: VDZUPTTUUMOUPT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3’,4’-Difluorobiphenyl-4-carboxylic acid consists of a biphenyl core with two fluorine atoms and a carboxylic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3’,4’-Difluorobiphenyl-4-carboxylic acid include a molecular weight of 234.19800, a density of 1.333 g/cm3, and a boiling point of 372.157ºC at 760 mmHg .

Scientific Research Applications

  • Crystal Structure Analysis

    • Hansen, Perlovich, and Bauer-Brandl (2001) studied the hydrate of diflunisal, a derivative of 2′,4′-di­fluoro-4-hydroxy­bi­phenyl-3-carboxyl­ic acid. They noted the formation of a monoclinic crystal lattice with special channels occupied by water molecules (Hansen, Perlovich, & Bauer-Brandl, 2001).
  • Chemical Analysis Techniques

    • Poboży et al. (2010) developed a reversed-phase HPLC method for perfluorinated carboxylic acids (PFCAs) based on derivatization, which could potentially be applied to the analysis of compounds like 3',4'-difluorobiphenyl-4-carboxylic acid (Poboży et al., 2010).
  • Materials Science and Engineering

    • Qiu et al. (2020) discuss the use of tetra-carboxylic acid based metal-organic frameworks for electrocatalysis, which could be relevant for the application of 3',4'-difluorobiphenyl-4-carboxylic acid in similar frameworks (Qiu et al., 2020).
  • Synthesis and Characterization of Organometallic Compounds

    • Ahmad et al. (2002) synthesized and characterized tri- and diorganotin(IV) carboxylates using 2′,4′-difluoro-4-hydroxy-[1,1′]-biphenyl-3-carboxylic acid, demonstrating its potential use in organometallic chemistry (Ahmad et al., 2002).
  • Environmental and Biological Sampling

    • Andersen et al. (2008) provide insights into the toxicokinetics and modes of action of perfluoroalkyl acids (PFAAs), which includes compounds similar to 3',4'-difluorobiphenyl-4-carboxylic acid, used in environmental and biological samples (Andersen et al., 2008).
  • Chemical Synthesis

    • Bertorello and Bertorello (1970) discussed the reaction between 3,3′-dibromo-4,4′-difluorobiphenyl and n-butyllithium, leading to the formation of 4,4′dif
    luoro-3,3′-biphenyldicarboxylic acid. This highlights the potential of 3',4'-Difluorobiphenyl-4-carboxylic acid in synthesizing other complex compounds .
  • Pharmaceutical Research

    • Kim and Park (1996) determined the crystal structure of diflunisal, closely related to 3',4'-difluorobiphenyl-4-carboxylic acid, through X-ray diffraction, highlighting its significance in pharmaceutical research (Kim & Park, 1996).
  • Environmental Toxicology

    • Liu and Goddard (2009) provided insights into the NMR chemical shifts of perfluorinated carboxylic acids, which could be relevant for the study of compounds like 3',4'-difluorobiphenyl-4-carboxylic acid in environmental toxicology (Liu & Goddard, 2009).
  • Organic Synthesis

    • Wang et al. (2021) developed a method for the deoxyfluorination of carboxylic acids, which could be applicable to 3',4'-difluorobiphenyl-4-carboxylic acid, showcasing its potential in organic synthesis (Wang et al., 2021).
  • Catalysis

    • Wang, Lu, and Ishihara (2018) discussed the use of a specific phenylboronic acid in catalyzing dehydrative amidation between carboxylic acids and amines, a process that
    could potentially involve 3',4'-difluorobiphenyl-4-carboxylic acid in catalytic applications .

properties

IUPAC Name

4-(3,4-difluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZUPTTUUMOUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648807
Record name 3',4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Difluorobiphenyl-4-carboxylic acid

CAS RN

505082-81-5
Record name 3',4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 505082-81-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Combine 3,4-difluorobenzeneboronic acid (1.0 g, 5.2 mmol), methyl-4-bromobenzoate (0.241 g, 1.73 mmol), Pd(OAc)2 (0.019 g, 0.086 mmol), tetrabutylammonium bromide (0.111 g, 0.345 mmol), and potassium phosphate (0.733 g, 3.454 mmol). Purge the reaction vessel with argon and add anhydrous dimethylformamide (20 mL) to the reaction mixture. Heat the sealed reaction vessel to 120° C. with stirring until completion. Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short plug of celite with additional ethyl acetate. Wash organics with water, dry over magnesium sulfate, filter, and evaporate. Purification by flash column chromatography yields 3′,4′-difluorobiphenyl-4-carboxylic acid methyl ester as a yellow solid. Dissolve the purified ester in dioxane (45 mL) and add an equal volume of 1M aqueous sodium hydroxide. Heat the reaction vessel to 60° C. with stirring until completion. Remove the solvent by evaporation. Dissolve the residue in dichloromethane and wash with 1N aqueous hydrochloric acid. Dry the organics over magnesium sulfate, filter and evaporate to yield 0.048 g (12%) of the title compound. MS (m/e): 235 (M+).
Name
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12%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YL Chen, J Tang, MJ Kesler, YY Sham, R Vince… - Bioorganic & medicinal …, 2012 - Elsevier
C7-Substituted 2-hydroxyisoquinoline-1,3-diones inhibit the strand transfer of HIV integrase (IN) and the reverse-transcriptase-associated ribonuclease H (RNH). Hepatitis C virus (HCV…
Number of citations: 78 www.sciencedirect.com

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